molecular formula C20H15NO2 B5229414 N-dibenzo[b,d]furan-3-yl-3-methylbenzamide

N-dibenzo[b,d]furan-3-yl-3-methylbenzamide

Cat. No. B5229414
M. Wt: 301.3 g/mol
InChI Key: CAPBBJNLWNROJW-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-3-methylbenzamide, also known as DBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a benzamide derivative that has a unique molecular structure, making it a promising candidate for research in different areas such as medicine, chemistry, and material science.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-dibenzo[b,d]furan-3-yl-3-methylbenzamide has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and physiological effects:
N-dibenzo[b,d]furan-3-yl-3-methylbenzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-dibenzo[b,d]furan-3-yl-3-methylbenzamide can inhibit the growth of cancer cells and induce apoptosis. In addition, N-dibenzo[b,d]furan-3-yl-3-methylbenzamide has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-dibenzo[b,d]furan-3-yl-3-methylbenzamide in lab experiments is its relatively simple synthesis process, which allows for large-scale production. In addition, N-dibenzo[b,d]furan-3-yl-3-methylbenzamide has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using N-dibenzo[b,d]furan-3-yl-3-methylbenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-dibenzo[b,d]furan-3-yl-3-methylbenzamide. One potential area of research is the development of novel drug formulations that can enhance the bioavailability and efficacy of N-dibenzo[b,d]furan-3-yl-3-methylbenzamide. In addition, further studies are needed to fully understand the mechanism of action of N-dibenzo[b,d]furan-3-yl-3-methylbenzamide and its potential applications in different fields. Finally, research on the synthesis of N-dibenzo[b,d]furan-3-yl-3-methylbenzamide analogs may lead to the development of compounds with improved properties and applications.

Synthesis Methods

The synthesis of N-dibenzo[b,d]furan-3-yl-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 2,3-dichlorodibenzo[b,d]furan in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure N-dibenzo[b,d]furan-3-yl-3-methylbenzamide. The synthesis process is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-3-methylbenzamide has been extensively studied for its potential applications in various fields. In medicine, N-dibenzo[b,d]furan-3-yl-3-methylbenzamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In addition, N-dibenzo[b,d]furan-3-yl-3-methylbenzamide has also been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-dibenzofuran-3-yl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-13-5-4-6-14(11-13)20(22)21-15-9-10-17-16-7-2-3-8-18(16)23-19(17)12-15/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPBBJNLWNROJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-dibenzofuran-3-yl-3-methylbenzamide

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